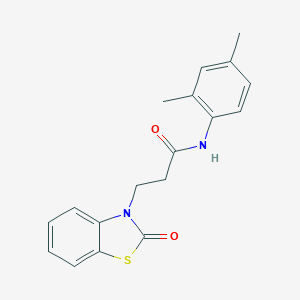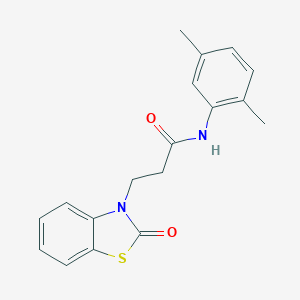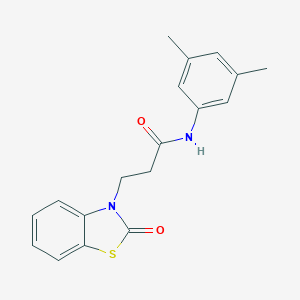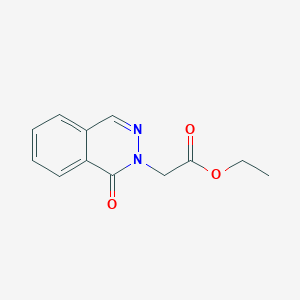
ethyl (1-oxophthalazin-2(1H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1-oxophthalazin-2(1H)-yl)acetate, also known as EOFA, is a synthetic compound that has been used in the scientific research field for a variety of purposes. It is a colorless, crystalline solid that is soluble in water and has a melting point of 63 °C. EOFA has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a substrate for enzymatic reactions, and as a tool for studying the structure and function of proteins. In addition, EOFA has been used to study the biochemical and physiological effects of various drugs, including those that target the central nervous system.
科学的研究の応用
Synthesis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate Derivatives
Ethyl (1-oxophthalazin-2(1H)-yl)acetate, as a chemical compound, has been utilized as a precursor in synthesizing various derivatives with potential pharmaceutical significance. For instance, it was used in reactions with different reagents under varying conditions to yield compounds like 2-[(4-substituted-5-mercaptotriazol-3-yl) methyl]-1(2H)-oxophthalazines, which served as starting materials for further chemical synthesis. These reactions led to the creation of derivatives such as s-triazolo[5,1-b][1,3]thiazine, s-triazolo[3,4-b][1,3,4]thiadiazine, and s-triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds were synthesized for their potential pharmaceutical interest, particularly in the antimicrobial domain (Hassanien, 2003).
Biological Applications and Activity Studies:
Antiplatelet and Antioxidant Properties
In a notable study, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized and their structures confirmed using spectroscopic techniques. These compounds were assessed for various biological activities, including antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. Two derivatives, specifically hydrazones IVd and IVb, showed promising antiplatelet and antioxidant properties respectively, without significant toxic risks, making them potential candidates for further medical research and applications (Gurevich et al., 2020).
Antitumor Activity
Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showcased distinct inhibition against the proliferation of certain cancer cell lines, marking its potential role in antitumor activities. This compound was synthesized through a series of chemical reactions, starting from ethyl 2-chloroacetate, and its crystal structure was determined to aid in understanding its interactions at the molecular level (Liu et al., 2018).
特性
IUPAC Name |
ethyl 2-(1-oxophthalazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)8-14-12(16)10-6-4-3-5-9(10)7-13-14/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUXEHJLLUSPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1-oxophthalazin-2(1H)-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353037.png)
![3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353040.png)
![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B353041.png)
![3-[2-(2-Chlorophenoxy)ethyl]-1,3-benzoxazol-2-one](/img/structure/B353053.png)
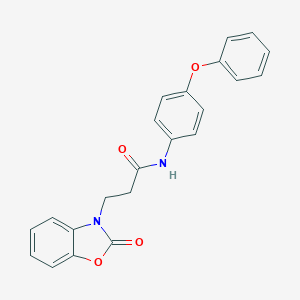
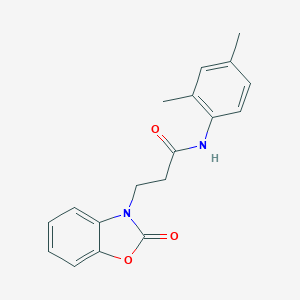
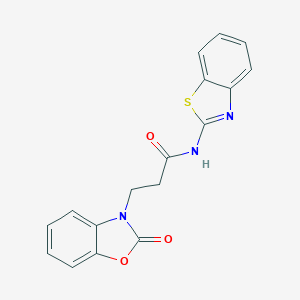
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B353059.png)
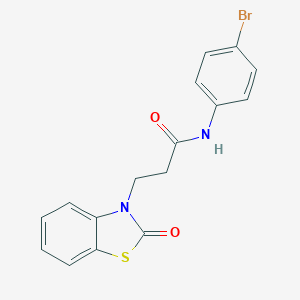
![N-[2-(methylthio)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B353063.png)
